6,7-dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline
Description
Properties
IUPAC Name |
[6,7-dimethoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6S/c1-16-5-11-19(12-6-16)34(29,30)26-20-13-23(32-3)24(33-4)14-22(20)27-15-21(26)25(28)17-7-9-18(31-2)10-8-17/h5-15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGBRZVXCLHELP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. Key steps may include:
Methoxylation: Introduction of methoxy groups at the 6 and 7 positions of the quinoline ring.
Benzoylation: Addition of the 4-methoxybenzoyl group at the 3 position.
Sulfonylation: Incorporation of the 4-methylbenzenesulfonyl group at the 4 position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of the benzoyl or sulfonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline would depend on its specific biological target. Potential mechanisms may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related quinoline derivatives:
Substituent Effects on Activity
- 6,7-Dimethoxy groups : These groups enhance planarity and π-π stacking with biological targets, critical in c-Met inhibition and antimicrobial activity .
- Tosyl vs. Chloro at position 4 : The bulky tosyl group in the target compound may improve binding affinity compared to smaller substituents like chloro , but could reduce solubility.
- Benzoyl vs. Benzimidazole at position 3 : The benzimidazole in derivatives enables hydrogen bonding, while the benzoyl group in the target compound may prioritize hydrophobic interactions.
Biological Activity
6,7-Dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a quinoline core substituted with methoxy and sulfonyl groups. The molecular formula is , and its molecular weight is approximately 398.46 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the quinoline scaffold, followed by the introduction of various substituents through methods such as electrophilic aromatic substitution and coupling reactions.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and leukemia cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.0 | Apoptosis induction |
| MDA-MB-231 | 3.5 | Cell cycle arrest |
| CCRF-CEM | >20 | No significant activity |
Anti-inflammatory Effects
In addition to its antitumor activity, the compound has demonstrated anti-inflammatory effects . It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential utility in treating inflammatory diseases.
Antimicrobial Activity
The compound also displays antimicrobial properties , particularly against Gram-positive bacteria. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.
Case Study 1: Antitumor Efficacy
A study conducted on breast cancer models showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors.
Case Study 2: Anti-inflammatory Mechanism
In a murine model of inflammation, administration of the compound led to a marked decrease in paw swelling and reduced levels of inflammatory markers in serum. This suggests its potential as a therapeutic agent for conditions like rheumatoid arthritis.
Q & A
Q. Table 1: Synthetic Routes Comparison
| Step | Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|---|
| 1 | Gould-Jacobs Reaction | 65 | 90 | AcOH, reflux, 12 h | |
| 2 | Suzuki Coupling | 78 | 95 | Pd(PPh₃)₄, K₂CO₃, 80°C | |
| 3 | Sulfonylation | 85 | 98 | Pyridine, RT, 6 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
